molecular formula C14H21N3O B2365824 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide CAS No. 1788783-33-4

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide

Cat. No.: B2365824
CAS No.: 1788783-33-4
M. Wt: 247.342
InChI Key: QDXJXQMWRYUNJR-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide is a compound that features a pyrrolidine ring substituted with a pyridinyl group and a pivalamide group

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to their varied medicinal applications .

Pharmacokinetics

The compound’s molecular weight of 17823 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

Compounds with similar structures have shown varied medicinal applications , suggesting that this compound may also have significant biological effects.

Action Environment

It’s known that the reaction conditions for the formation of n-(pyridin-2-yl)amides were mild and metal-free , suggesting that the compound might be stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: The pyridinyl and pivalamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents such as toluene and ethyl acetate . The reaction conditions are typically mild and do not require the use of metals .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of TBHP in ethyl acetate can lead to the formation of 3-bromoimidazopyridines .

Scientific Research Applications

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a pharmacophore in the design of biologically active compounds.

    Medicine: The compound has potential therapeutic applications due to its unique structural properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide is unique due to its combination of a pyrrolidine ring and a pivalamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring attached to a pyrrolidine moiety, with a pivalamide group contributing to its structural complexity. This configuration may influence its interaction with biological targets and its pharmacokinetic properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and survival.
  • Receptor Binding : It may interact with various receptors, modulating their activity and influencing downstream signaling cascades.
  • Cellular Pathways : The compound potentially affects pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cancer biology.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCC827 (Lung Cancer)1.94Inhibition of PI3Kα activity
A549 (Lung Cancer)2.50Modulation of AKT/mTOR signaling
MCF-7 (Breast Cancer)3.00Induction of apoptosis via mitochondrial pathways

The results indicate that the compound's efficacy varies across different cell lines, suggesting a selective action that may be exploited for targeted therapies.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was assessed using disk diffusion methods:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest potential applications in treating bacterial infections, particularly in resistant strains.

Study on Anticancer Efficacy

A recent study evaluated the effect of this compound on human lung cancer cells (HCC827). The compound was administered in varying concentrations, revealing a dose-dependent reduction in cell viability. Western blot analyses indicated that the compound significantly inhibited phosphorylation of AKT and mTOR, confirming its role as a PI3K inhibitor .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. The study found that treatment with this compound resulted in substantial inhibition of bacterial growth, suggesting its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Properties

IUPAC Name

2,2-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-14(2,3)13(18)16-11-7-9-17(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXJXQMWRYUNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCN(C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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